

6-Bromo-2-hydrazino-1,3-benzothiazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-hydrazino-1,3-benzothiazole

Cat. No.: B1332802

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6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzothiazole core substituted with a bromine atom and a hydrazino group, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **6-Bromo-2-hydrazino-1,3-benzothiazole**, with a focus on its relevance to researchers and professionals in drug discovery. The benzothiazole nucleus is a prominent scaffold in a variety of pharmacologically active compounds.^[1]

Chemical Properties

The fundamental chemical and physical properties of **6-Bromo-2-hydrazino-1,3-benzothiazole** are summarized in the table below. It is important to note that while some of

these properties have been experimentally determined, others are computed estimates and should be regarded as such.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrN ₃ S	[2]
Molecular Weight	244.11 g/mol	[2]
CAS Number	37390-63-9	[3][4]
Appearance	Solid (visual inspection)	
Melting Point	Not experimentally determined in the reviewed literature.	
Boiling Point	Not experimentally determined in the reviewed literature.	
Solubility	Generally soluble in polar organic solvents like ethanol and methanol.[5]	
XLogP3 (Computed)	2.6	[2]
Topological Polar Surface Area (Computed)	79.2 Å ²	[2]

Synthesis and Experimental Protocols

The most common synthetic route to **6-Bromo-2-hydrazino-1,3-benzothiazole** involves the nucleophilic substitution of a suitable precursor with hydrazine hydrate.[5] A detailed experimental protocol is provided below.

Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole from 2-Amino-6-bromobenzothiazole

This method involves the conversion of the amino group of 2-amino-6-bromobenzothiazole to a hydrazino group.

Materials:

- 2-Amino-6-bromobenzothiazole
- Hydrazine hydrate (80-95%)
- Ethylene glycol
- Hydrochloric acid (concentrated)
- Ethanol (for recrystallization)

Procedure:

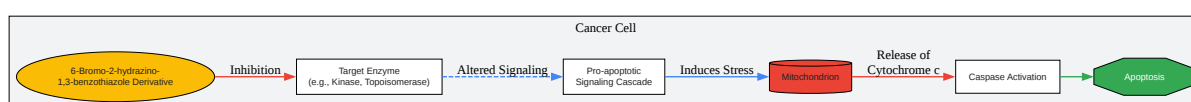
- In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid dropwise to an equimolar amount of hydrazine hydrate in ethylene glycol, while maintaining the temperature below 10°C with an ice bath.
- To this solution, add 2-amino-6-bromobenzothiazole (1 equivalent).
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude product from ethanol to obtain purified **6-Bromo-2-hydrazino-1,3-benzothiazole**.

Potential Biological Activities and Mechanisms of Action

Derivatives of **6-Bromo-2-hydrazino-1,3-benzothiazole** have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominently reported.^[6]

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[6][7] The proposed mechanisms of action are varied and can depend on the specific substitutions on the benzothiazole scaffold. One of the recurring themes is the induction of apoptosis in cancer cells.[7] The diagram below illustrates a generalized pathway for apoptosis induction, a potential mechanism for the anticancer effects of **6-Bromo-2-hydrazino-1,3-benzothiazole** derivatives.

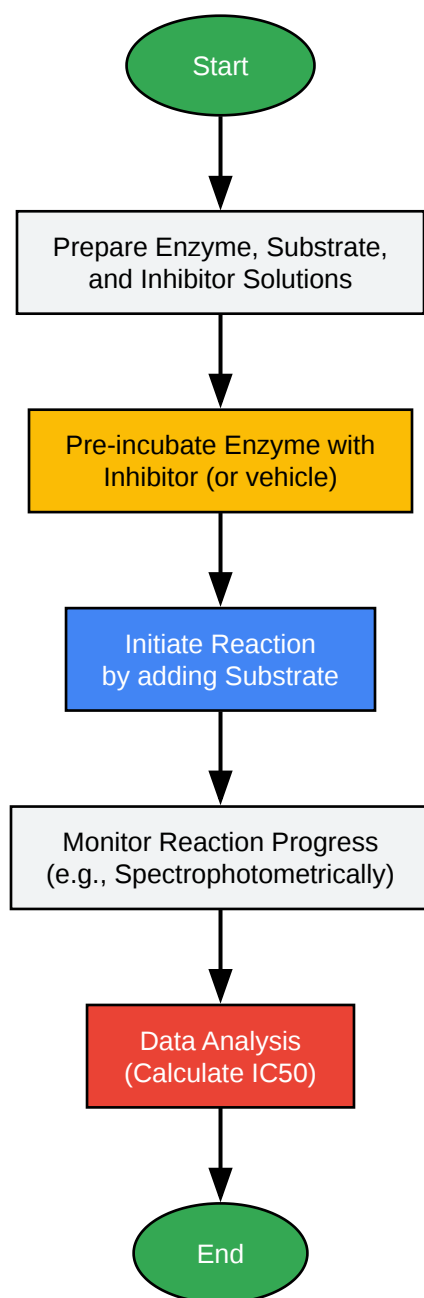


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Caption: Generalized mechanism of apoptosis induction by a benzothiazole derivative.

Enzyme Inhibition

The hydrazino moiety of **6-Bromo-2-hydrazino-1,3-benzothiazole** makes it a candidate for enzyme inhibition, a common mechanism of action for many therapeutic agents.[8] For instance, derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and carbonic anhydrase.[8][9] The following workflow outlines a general protocol for an in vitro enzyme inhibition assay.



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Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion

6-Bromo-2-hydrazino-1,3-benzothiazole serves as a valuable building block in the design and synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on the parent compound is somewhat limited in publicly available literature,

the extensive research on its derivatives underscores the importance of the benzothiazole scaffold in medicinal chemistry. Further investigation into the specific molecular targets and mechanisms of action of **6-Bromo-2-hydrazino-1,3-benzothiazole** and its analogues is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers poised to explore the promising avenues this compound offers.

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- To cite this document: BenchChem. [6-Bromo-2-hydrazino-1,3-benzothiazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332802#6-bromo-2-hydrazino-1-3-benzothiazole-chemical-properties]

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